Chemical structure and properties of 1-(2-fluorobenzoyl)-2-methylindoline
Chemical structure and properties of 1-(2-fluorobenzoyl)-2-methylindoline
The following technical guide provides an in-depth analysis of 1-(2-fluorobenzoyl)-2-methylindoline , a privileged scaffold in medicinal chemistry. This document is structured to support researchers in the synthesis, characterization, and application of this compound within drug discovery campaigns.
Chemical Class: N-Acylated Indoline | Application: Medicinal Chemistry Scaffold / Drug Intermediate
Executive Summary
1-(2-Fluorobenzoyl)-2-methylindoline represents a critical structural motif in the development of bioactive heterocycles. As an N-acylated derivative of 2-methylindoline, it serves as a lipophilic core in various pharmacological agents, ranging from synthetic cannabinoid mimetics to anti-inflammatory agents (5-LOX inhibitors) and antimicrobial scaffolds . Its physicochemical profile is defined by the conformational rigidity of the indoline ring and the metabolic modulation provided by the ortho-fluorine substitution on the benzoyl moiety.
Chemical Identity & Structural Analysis
This compound combines a chiral indoline core with an electron-withdrawing fluorobenzoyl group. The presence of the C2-methyl group introduces chirality, necessitating careful consideration of stereochemistry during synthesis and biological evaluation.
| Parameter | Data |
| IUPAC Name | (2-fluorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone |
| Molecular Formula | C₁₆H₁₄FNO |
| Molecular Weight | 255.29 g/mol |
| Core Scaffold | 2,3-Dihydro-1H-indole (Indoline) |
| Key Substituents | N-1 Acyl group (2-fluorobenzoyl); C-2 Methyl group |
| Chirality | C2 position (creates (R) and (S) enantiomers) |
| SMILES | CC1CN(C(=O)C2=CC=CC=C2F)C3=CC=CC=C13 |
Structural Logic & SAR Implications[9]
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Indoline Core: Unlike the planar indole, the indoline ring is non-planar (puckered), increasing solubility and altering receptor binding kinetics compared to fully aromatic analogs.
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2-Fluoro Group: The ortho-fluorine atom on the benzoyl ring serves two purposes:
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Metabolic Blockade: It protects the phenyl ring from oxidative metabolism (CYP450) at the chemically labile ortho position.
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Conformational Lock: Through electrostatic repulsion with the carbonyl oxygen, it restricts the rotation of the benzoyl group, favoring specific binding conformations.
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Synthesis & Manufacturing Protocol
The synthesis of 1-(2-fluorobenzoyl)-2-methylindoline is achieved via a nucleophilic acyl substitution (Schotten-Baumann conditions). This protocol prioritizes yield and purity, minimizing the formation of open-ring byproducts.
Reaction Scheme (DOT Visualization)
Caption: Synthesis via N-acylation. The 2-methylindoline nucleophile attacks the acid chloride, driven by base-mediated HCl scavenging.
Optimized Experimental Protocol
Reagents: 2-Methylindoline (1.0 eq), 2-Fluorobenzoyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM) [Anhydrous].
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Preparation: Dissolve 2-methylindoline in anhydrous DCM under an inert atmosphere (N₂ or Ar) to prevent oxidation. Cool to 0°C.
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Addition: Add Triethylamine (base) followed by the dropwise addition of 2-fluorobenzoyl chloride. The slow addition controls the exotherm and prevents di-acylation side reactions.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting amine is consumed.[1]
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Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.
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Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel) if necessary, though recrystallization from EtOH/Hexane is often sufficient for solids.
Physicochemical Properties & Characterization
Accurate characterization is vital for distinguishing this compound from its regioisomers.
Predicted Spectral Data
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¹H NMR (400 MHz, CDCl₃):
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δ 1.30 (d, 3H, J=6.5 Hz, CH₃ ): Distinct doublet indicating the methyl group coupled to the methine.
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δ 2.70–3.40 (m, 2H, Indoline C3-H ): Diastereotopic protons due to the adjacent chiral center.
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δ 4.80 (m, 1H, Indoline C2-H ): The methine proton shifts downfield due to the adjacent nitrogen.
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δ 6.90–7.60 (m, 8H, Ar-H ): Complex aromatic region containing both the indoline and fluorobenzoyl protons.
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IR Spectroscopy:
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1635–1650 cm⁻¹ (C=O): Strong tertiary amide stretch. This is lower than typical ketones due to resonance with the nitrogen lone pair.
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~1250 cm⁻¹ (C-F): Aryl-fluorine stretch.
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Solubility Profile
| Solvent | Solubility | Usage |
| DMSO | High (>20 mg/mL) | Biological assays / Stock solutions |
| DCM / Chloroform | High | Synthesis & Extraction |
| Ethanol | Moderate | Recrystallization |
| Water | Negligible | Precipitation medium |
Biological & Pharmacological Context
While often used as an intermediate, the intact 1-(2-fluorobenzoyl)-2-methylindoline scaffold possesses inherent biological relevance.
Mechanism of Action (Scaffold Level)
This molecule acts as a conformational restrictor . In drug design, replacing a flexible benzylamine linker with this rigid indoline core reduces the entropic penalty of binding to a receptor pocket.
Signaling Pathway Relevance (DOT Visualization)
Caption: Potential pharmacological vectors.[2] The scaffold is versatile, capable of targeting GPCRs or inhibiting inflammatory enzymes depending on side-chain modifications.
Key Applications
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Synthetic Cannabinoids: Indoline analogs are often investigated as "hybrid" structures in SAR studies for CB1/CB2 receptor agonists, similar to the WIN-55,212-2 class, where the indoline core mimics the steric bulk of the naphthalene ring.
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5-LOX Inhibitors: N-benzoyl indolines have shown efficacy in inhibiting 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes (inflammatory mediators).
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Antimicrobial Agents: Acylated indolines disrupt bacterial cell walls in Gram-positive strains, serving as lead compounds for antibiotic resistance research.
Safety & Handling (GHS Classification)
As a potent chemical intermediate, strict safety protocols must be observed.
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Signal Word: WARNING
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Hazard Statements:
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Precautionary Measures:
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Use only in a chemical fume hood.
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Wear nitrile gloves and chemical splash goggles.
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Waste Disposal: Dispose of as halogenated organic waste due to the fluorine content.
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References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23305 (2-Methylindoline). Available at: [Link]
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Rode, M. A., et al. "Synthesis and biological activities of some indoline derivatives."[7] Journal of the Serbian Chemical Society, 2009.[7] Available at: [Link]
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Organic Chemistry Portal. Synthesis of Indolines: Methodologies and Recent Literature. Available at: [Link]
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National Institute of Standards and Technology (NIST). 2-Methylindoline Gas Phase IR Spectrum. Available at: [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold [mdpi.com]
- 3. 2-Methylindoline | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chempoint.com [chempoint.com]
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